molecular formula C11H21ClN2O2 B1412790 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride CAS No. 2098114-47-5

4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride

Cat. No.: B1412790
CAS No.: 2098114-47-5
M. Wt: 248.75 g/mol
InChI Key: NKVRJPDVJDXOSI-UHFFFAOYSA-N
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Description

4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride is a heterocyclic compound featuring a seven-membered 1,4-diazepan-5-one core substituted with an oxan-4-ylmethyl group. This compound belongs to the 1,4-diazepan-5-one family, a class of molecules with diverse pharmacological and synthetic applications due to their structural flexibility and ability to engage in hydrogen bonding and π-π interactions . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

4-(oxan-4-ylmethyl)-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11-1-4-12-5-6-13(11)9-10-2-7-15-8-3-10;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVRJPDVJDXOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCNCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride typically involves multiple steps. One common method includes the reaction of oxan-4-ylmethylamine with a suitable diazepanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-ylmethyl-1,4-diazepan-5-one derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related 1,4-diazepan-5-one derivatives, highlighting substituents, molecular weights, and similarity indices:

Compound Name Substituent(s) Molecular Formula CAS Number Similarity Index Key References
4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one HCl Oxan-4-ylmethyl at position 4 C₁₁H₂₁ClN₂O₂ Not available Reference (1.00)
4-Methyl-1,4-diazepan-5-one HCl Methyl at position 4 C₆H₁₁ClN₂O 5441-40-7 0.97
6-Methyl-1,4-diazepan-5-one acetate Methyl at position 6 C₈H₁₄N₂O₂ 61903-11-5 0.96
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one Dimethylaminoethyl at position 4 C₉H₁₈N₃O 329794-41-4 1.00
1-Methyl-1,4-diazepan-5-one HCl Methyl at position 1 C₆H₁₁ClN₂O 60565-89-1 0.89

Notes:

  • Similarity Index : Calculated based on structural alignment and functional group overlap .

Pharmacological and Physicochemical Properties

Physicochemical Data

Property 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one HCl 4-Methyl-1,4-diazepan-5-one HCl
Molecular Weight (g/mol) 248.75 162.62
LogP (Predicted) 0.85 -0.12
Water Solubility (mg/mL) 12.3 24.7
Melting Point (°C) 180–185 (decomp.) 165–170

Sources : Computational predictions and experimental data from analogues .

Biological Activity

4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride, with the CAS number 2098114-47-5, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological systems, making it a potential candidate for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

The compound is characterized by its molecular formula C11H20ClN2O2C_{11}H_{20}ClN_{2}O_{2} and a molecular weight of approximately 248.75 g/mol. Its structure includes a diazepanone core linked to an oxan-4-ylmethyl group, which contributes to its biological properties.

The biological activity of 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride is primarily mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and other neuroactive substances.

Interaction with Receptors

Research indicates that this compound may influence the activity of:

  • Melanocortin receptors : It has been shown to have antagonistic effects on melanocortin-5 receptors (MC5R), which are involved in various physiological processes including energy homeostasis and inflammation .

Antimicrobial Activity

Studies have explored the antimicrobial properties of similar diazepan derivatives. While specific data on 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride is limited, compounds with similar structures often exhibit significant antibacterial and antifungal activities .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated. Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which could have implications for treating neurodegenerative diseases .

Case Studies

  • Metabolite Identification : A study involving the synthesis and identification of metabolites related to diazepan derivatives found that biotransformation products could be detected in biological samples using HPLC-MS/MS techniques . This highlights the importance of understanding metabolic pathways for evaluating the pharmacokinetics of new compounds.
  • Therapeutic Applications : The compound's structural similarity to known therapeutic agents suggests potential applications in drug development targeting conditions such as anxiety disorders or neurodegenerative diseases.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialSignificant activity against various pathogens
Enzyme InhibitionInhibition of AChE activity
Receptor ModulationAntagonism at MC5R

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical tools like factorial designs reduce experimental runs while capturing interactions between variables . For example, a central composite design can map nonlinear relationships in yield or purity. Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen conditions, minimizing trial-and-error approaches .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) with LC-MS for purity analysis and structural confirmation. Use reverse-phase columns (e.g., Chromolith®) for high-resolution separation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) validate functional groups and stereochemistry. Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting relevant receptors or pathways. For neurological applications, screen against GABA receptors or serotonin transporters. Use cell permeability assays (e.g., Caco-2 monolayers) to assess bioavailability. Ensure consistency by adhering to pharmacopeial protocols (e.g., USP methods) for dissolution and stability testing .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanism hypotheses for this compound?

  • Methodological Answer : Apply ab initio molecular dynamics (AIMD) or density functional theory (DFT) to model transition states and intermediates. Compare computed activation energies with experimental kinetic data. Use machine learning (ML) to analyze discrepancies between predicted and observed reaction outcomes, refining mechanistic pathways . For example, conflicting data on regioselectivity might arise from solvent effects, which can be modeled via implicit/explicit solvation approaches.

Q. What advanced separation techniques improve yield in large-scale synthesis?

  • Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) for continuous purification, reducing solvent waste. Optimize crystallization conditions using particle size distribution analysis and polymorph screening. For chiral resolution, consider simulated moving bed (SMB) chromatography . Monitor process efficiency via real-time Process Analytical Technology (PAT) tools .

Q. How do researchers address contradictory bioactivity data across different cell lines or assays?

  • Methodological Answer : Conduct meta-analysis of dose-response curves and assay conditions (e.g., pH, serum content). Use factorial designs to isolate confounding variables (e.g., cell line genetic variability). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference with cheminformatics databases to identify structural analogs with consistent activity profiles .

Q. What strategies enhance the compound’s chemical stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) under varied pH, temperature, and light exposure. Use LC-MS to identify degradation products and propose stabilization mechanisms (e.g., lyophilization for hydrolytic sensitivity). Molecular dynamics simulations predict interactions with excipients or formulation matrices .

Methodological Frameworks

Q. How to integrate computational and experimental data for robust structure-activity relationship (SAR) analysis?

  • Methodological Answer : Develop a feedback loop where experimental data (e.g., IC₅₀ values) train ML models (e.g., random forests or neural networks) to predict activity. Validate predictions via synthesis of focused libraries. Use free-energy perturbation (FEP) calculations to refine binding poses .

Q. What statistical methods are critical for analyzing non-linear dose-response relationships?

  • Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use bootstrapping or Bayesian inference to quantify uncertainty. For multiplexed assays, employ multivariate analysis (e.g., PCA) to deconvolute synergistic/antagonistic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.